molecular formula C11H12FNO2 B13344696 Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13344696
M. Wt: 209.22 g/mol
InChI Key: BUDLOWSOWKSKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic indene derivative with a methyl ester group at position 4, an amino group at position 1, and a fluorine substituent at position 4. Its molecular formula is C₁₁H₁₂FNO₂ (assuming esterification of the analogous carboxylic acid, which has a molecular weight of 195.19 g/mol ).

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3

InChI Key

BUDLOWSOWKSKRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring system, followed by the introduction of the amino and fluoro substituents. The final step involves the esterification of the carboxylate group with methanol.

    Formation of Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

    Introduction of Substituents: The amino group can be introduced via nucleophilic substitution, while the fluoro group can be added through electrophilic fluorination.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Fluorine vs. Other Halogens
  • 6-Bromo Analog: Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 1344714-40-4) replaces fluorine with bromine.
  • 6-Trifluoromethyl Analog: 2-Methylallyl 6-trifluoromethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3h) features a CF₃ group, which is strongly electron-withdrawing. This compound exhibits lower solubility in polar solvents compared to the fluoro derivative, as noted in its synthesis (71% yield, mp 56.7–59.2°C) .
Functional Group Variations
  • Amino vs. Oxo Groups: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 55934-10-6) lacks the amino group, reducing hydrogen-bonding capacity and basicity. This difference may alter crystallization behavior and biological activity .
  • Methoxy Substituents: Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 1092348-87-2) has methoxy groups at positions 6 and 7, enhancing solubility in organic solvents (e.g., DMSO) but reducing metabolic stability compared to the fluoro-amino analog .

Stereochemical and Enantiomeric Variants

  • (1R)- and (1S)-Enantiomers: Enantiomers like methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS MDLMFCD22393219) and its (1S) counterpart (CAS MDLMFCD22392681) exhibit identical molecular formulas (C₁₁H₁₄ClNO₂) but differ in optical activity. Such stereochemical variations can significantly impact pharmacokinetics and receptor binding .

Physical and Spectral Properties

Molecular Weights and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
Target Compound C₁₁H₁₂FNO₂ ~209.2* 6-F, 1-NH₂, 4-COOCH₃ Likely polar aprotic
(R)-1-Amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₁₀FNO₂ 195.19 6-F, 1-NH₂, 4-COOH Water (acidic pH)
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate C₁₁H₉BrO₃ 269.10 6-Br, 1-O, 4-COOCH₃ Organic solvents

*Estimated based on analogous carboxylic acid .

NMR Spectral Comparisons

highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts in NMR spectra . For example:

  • The fluorine atom in the target compound would deshield nearby protons, producing downfield shifts compared to non-fluorinated analogs.
  • The amino group’s resonance may overlap with methoxy or oxo signals in related compounds, requiring 2D NMR for resolution.

Biological Activity

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12FNO2C_{11}H_{12}FNO_2 and a molecular weight of approximately 209.22 g/mol. The compound features an indene ring, an amino group, a fluorine atom, and a carboxylate ester functional group, which together contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's biological activities are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their functions and influencing various biochemical pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. For example, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades associated with tumor growth and metastasis.

The mechanism of action for this compound likely involves binding to specific proteins or enzymes within cells. This interaction can lead to changes in enzyme activity or receptor signaling, ultimately resulting in altered cellular responses. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other indene derivatives. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylateC11H13NO2193.23 g/molSimilar indene structure without fluorine; potential for different biological activity.
(R)-1-Amino-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acidC11H13NO2193.23 g/molContains a methyl group instead of fluorine; studied for different pharmacological properties.
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylateC11H13NO2193.23 g/molDifferent positioning of amino group; may exhibit unique reactivity patterns.

The presence of the fluorine atom in this compound enhances its lipophilicity and may influence its pharmacokinetic properties compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Research : In another study focusing on cancer cell lines (e.g., MCF7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the key synthetic pathways for Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen or argon) with temperature control (25–100°C). A common approach includes cyclization of precursor molecules followed by functional group modifications, such as introducing the amino and ester moieties. Yield optimization requires precise control of reaction stoichiometry, catalyst selection, and purification techniques like column chromatography .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the indene backbone and substituent positions. Infrared (IR) spectroscopy can identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical details if single crystals are obtainable .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s solubility depends on solvent polarity; dimethyl sulfoxide (DMSO) or methanol is often used. Store at –20°C to prevent degradation, and avoid repeated freeze-thaw cycles. For aqueous solutions, consider salt forms (e.g., hydrochloride) to enhance stability .

Advanced Research Questions

Q. How does stereochemistry at the 1-amino position influence biological activity, and how can enantiomers be isolated?

Stereochemistry significantly impacts target binding affinity. To isolate enantiomers, employ chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution. Compare bioactivity of (R)- and (S)-enantiomers via in vitro assays (e.g., enzyme inhibition or receptor binding studies) .

Q. What strategies address contradictions in reported solubility or reactivity data across studies?

Discrepancies may arise from impurities or differing salt forms. Verify purity via high-performance liquid chromatography (HPLC) (>95%) and elemental analysis. Replicate experiments under standardized conditions (solvent, temperature, pH) and cross-reference with peer-reviewed protocols .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Hypothesized mechanisms include enzyme inhibition (e.g., kinase or protease) or receptor modulation. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by kinetic assays (e.g., surface plasmon resonance) to measure affinity and inhibition constants (Ki) .

Q. How can researchers optimize synthetic routes for scalability without compromising enantiomeric purity?

Apply design of experiments (DoE) to test variables (catalyst loading, solvent, temperature). Use flow chemistry for controlled reaction scaling. Monitor enantiomeric excess (ee) via chiral HPLC at each step and employ asymmetric catalysis (e.g., chiral ligands) to preserve stereochemistry .

Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential?

Begin with cell-based assays (e.g., cytotoxicity in cancer lines or antiviral activity in infected cells). For in vivo studies, use rodent models to assess pharmacokinetics (PK) and efficacy. Prioritize targets based on structural analogs with known mechanisms (e.g., indene derivatives targeting neurotransmitter systems) .

Q. How can metabolic stability and bioavailability be improved during lead optimization?

Conduct ADME (absorption, distribution, metabolism, excretion) studies using liver microsomes or hepatocytes to identify metabolic hotspots. Modify the ester group (e.g., prodrug strategies) or fluorinate specific positions to enhance metabolic resistance. Use LC-MS/MS to quantify plasma exposure in preclinical models .

Q. What experimental approaches resolve synthetic byproducts or impurities in final batches?

Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purify via recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC. Characterize impurities via MS/MS fragmentation and adjust reaction conditions (e.g., reducing excess reagents) to minimize side reactions .

Methodological Considerations Table

ChallengeRecommended TechniqueKey References
Stereochemical resolutionChiral HPLC with amylose- or cellulose-based columns
Purity validationHPLC (C18 column, acetonitrile/water gradient) coupled with UV/Vis detection
Solubility optimizationSolvent screening (DMSO, methanol, aqueous buffers) with sonication or heating
Target engagement analysisSurface plasmon resonance (SPR) for real-time binding kinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.